![molecular formula C18H13N5O3 B14671029 Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- CAS No. 38565-48-9](/img/structure/B14671029.png)
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is an organic compound known for its vibrant color and is commonly used as a dye. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-nitroaniline, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with another aromatic compound, such as phenol, in an alkaline medium to form the azo compound .
Industrial Production Methods
In industrial settings, the production of azo dyes like Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Dilute nitric acid for nitration; halogens like bromine for halogenation.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products include nitro-substituted and halogen-substituted derivatives.
Applications De Recherche Scientifique
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- primarily involves its interaction with light. The azo group (-N=N-) in the compound can undergo reversible cis-trans isomerization upon exposure to light, leading to changes in its color. This property is exploited in various applications, such as photochromic materials and sensors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-: Another azo dye with similar applications but different substituents on the aromatic rings.
Phenol, 4-[[4-(phenylazo)phenyl]azo]-:
Uniqueness
Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is unique due to its specific substituents, which impart distinct color properties and reactivity. Its nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
38565-48-9 |
|---|---|
Formule moléculaire |
C18H13N5O3 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C18H13N5O3/c24-18-11-7-16(8-12-18)22-20-14-3-1-13(2-4-14)19-21-15-5-9-17(10-6-15)23(25)26/h1-12,24H |
Clé InChI |
CXWPPJHWQZBMAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



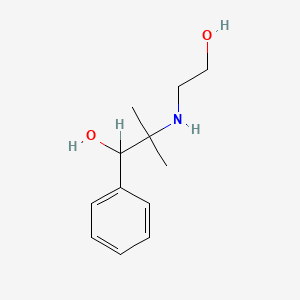
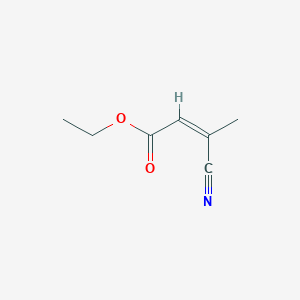

![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
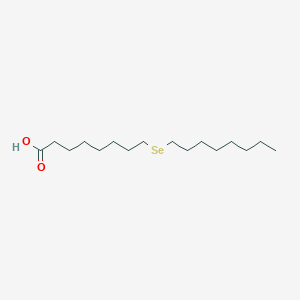
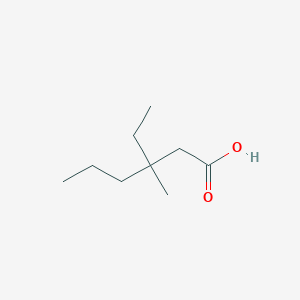

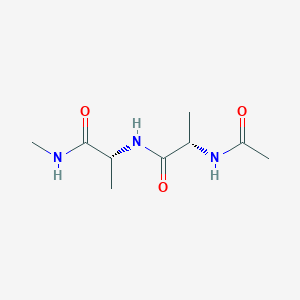
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
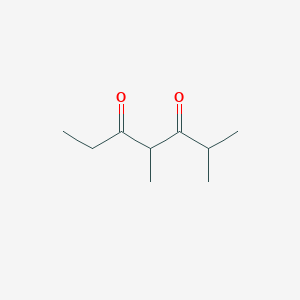

![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
